N-[2-(2-bromo-4-chlorophenoxy)ethyl]propan-2-amine;oxalic acid
Overview
Description
N-[2-(2-bromo-4-chlorophenoxy)ethyl]propan-2-amine;oxalic acid is a useful research compound. Its molecular formula is C13H17BrClNO5 and its molecular weight is 382.63 g/mol. The purity is usually 95%.
The exact mass of the compound N-[2-(2-bromo-4-chlorophenoxy)ethyl]-2-propanamine oxalate is 380.99786 g/mol and the complexity rating of the compound is 252. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Environmental Impact and Biodegradation of Chlorophenols
Chlorophenols, including compounds with bromo-chloro substitutions, are often highlighted for their environmental persistence and potential toxic effects on aquatic and terrestrial ecosystems. Studies have focused on understanding the fate, transport, and degradation of these compounds due to their widespread use in agriculture and industry, and their subsequent detection in various environmental matrices. The environmental fate of chlorophenols, including those structurally similar to N-[2-(2-bromo-4-chlorophenoxy)ethyl]-2-propanamine oxalate, is critical due to their moderate to high persistence and potential for bioaccumulation, as well as their known toxic effects to aquatic organisms and potential impacts on human health (Krijgsheld & Van de Gen, 1986).
Chlorophenols in Waste Incineration
Research on the presence of chlorophenols in municipal solid waste incineration (MSWI) processes has shown that these compounds can serve as precursors for dioxins, highlighting the importance of understanding their generation and transformation pathways. This research can provide insights into the combustion processes and environmental safety measures required to mitigate the release of hazardous by-products into the environment, relevant to compounds with chloro and bromo substitutions (Peng et al., 2016).
Sorption and Environmental Behavior
The sorption behavior of phenoxy herbicides, closely related to the chemical structure of interest, in soil, organic matter, and minerals has been extensively studied to understand their environmental mobility and potential for contamination. These studies contribute to the development of models predicting the environmental fate of such compounds, which is essential for assessing their ecological risk and designing remediation strategies (Werner, Garratt, & Pigott, 2012).
Biodegradation and Microbial Remediation
The degradation of chlorophenols and related compounds in the environment, particularly through microbial action, is a significant area of research. Understanding the microbial pathways that can degrade these compounds is crucial for developing bioremediation strategies to mitigate their impact on ecosystems. Studies focusing on microbial degradation offer insights into the natural attenuation processes and the potential for engineered remediation solutions (Magnoli et al., 2020).
Properties
IUPAC Name |
N-[2-(2-bromo-4-chlorophenoxy)ethyl]propan-2-amine;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrClNO.C2H2O4/c1-8(2)14-5-6-15-11-4-3-9(13)7-10(11)12;3-1(4)2(5)6/h3-4,7-8,14H,5-6H2,1-2H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKRLUDHYRURBQT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCCOC1=C(C=C(C=C1)Cl)Br.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrClNO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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